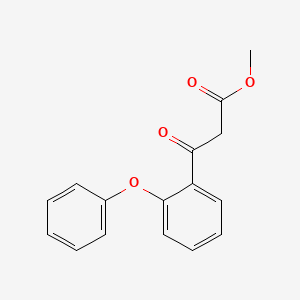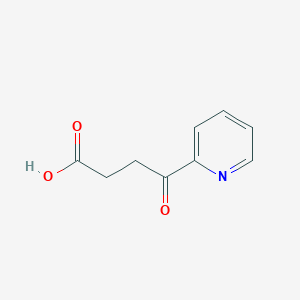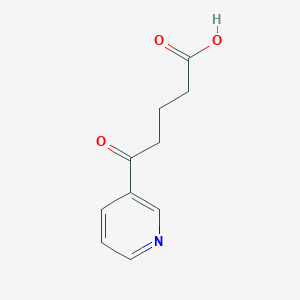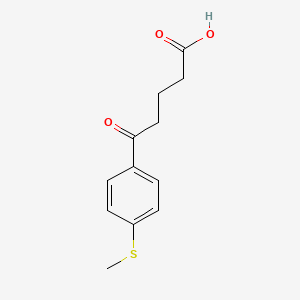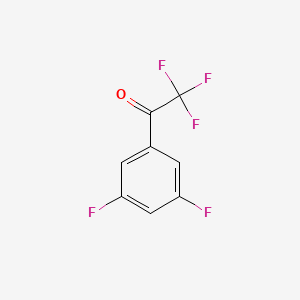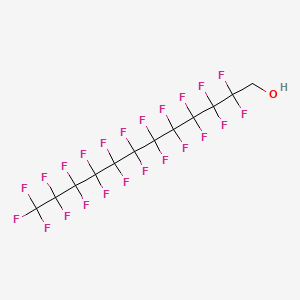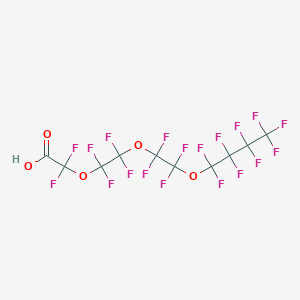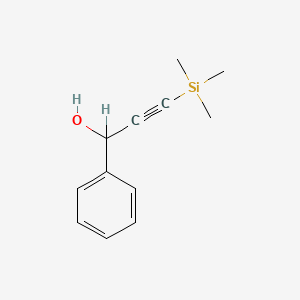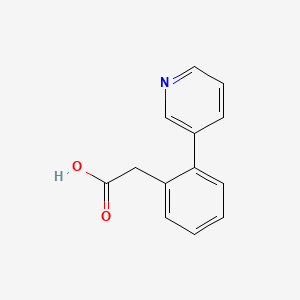
3,4-(エチレンジオキシ)-2'-ヨードベンゾフェノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-(Ethylenedioxy)-2’-iodobenzophenone is an organic compound that features a benzophenone core substituted with an ethylenedioxy group at the 3,4-positions and an iodine atom at the 2’-position
科学的研究の応用
3,4-(Ethylenedioxy)-2’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用機序
Target of Action
Compounds like “3,4-(Ethylenedioxy)-2’-iodobenzophenone” often interact with proteins or enzymes in the body. These interactions can alter the function of these proteins or enzymes, leading to changes in cellular processes .
Mode of Action
The compound’s interaction with its targets could involve binding to a specific site on the protein or enzyme. This binding could inhibit the function of the protein or enzyme, or it could enhance its function .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, it could inhibit a pathway involved in the synthesis of a certain molecule, or it could enhance a pathway involved in the breakdown of a certain molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted from the body would all affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a pathway involved in the synthesis of a certain molecule, the levels of that molecule in the cell might decrease .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)-2’-iodobenzophenone typically involves the iodination of a benzophenone derivative followed by the introduction of the ethylenedioxy group. One common method includes:
Iodination: The benzophenone derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2’-position.
Ethylenedioxy Group Introduction: The iodinated benzophenone is then reacted with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the ethylenedioxy group at the 3,4-positions.
Industrial Production Methods: Industrial production of 3,4-(Ethylenedioxy)-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3,4-(Ethylenedioxy)-2’-iodobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
類似化合物との比較
3,4-(Ethylenedioxy)thiophene: A compound with similar ethylenedioxy substitution but with a thiophene core.
3,4-(Ethylenedioxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
2-Iodobenzophenone: Lacks the ethylenedioxy group but has the iodine substitution.
Uniqueness: 3,4-(Ethylenedioxy)-2’-iodobenzophenone is unique due to the combination of the ethylenedioxy group and the iodine atom, which imparts distinct electronic and steric properties
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMSQQQAZXXPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364069 |
Source


|
| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727421-75-2 |
Source


|
| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
